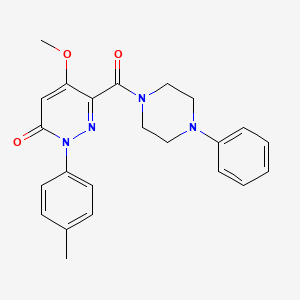

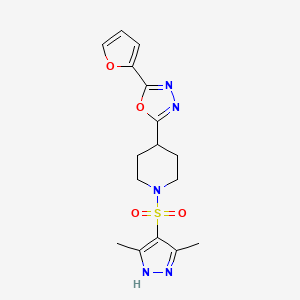

![molecular formula C20H19NO4 B2460194 Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate CAS No. 714206-26-5](/img/structure/B2460194.png)

Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran compounds have been developed using various methods. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Scientific Research Applications

Synthesis of Heterocyclic Systems

The chemical compound Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is utilized in the synthesis of various heterocyclic systems, offering a broad range of applications in scientific research. For instance, derivatives of this compound have been employed to prepare heterocyclic systems such as pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and benzopyran-2-ones, showcasing its versatility as a reagent in organic synthesis. These systems are crucial for developing novel compounds with potential applications in pharmaceuticals, material science, and chemical biology (Selič et al., 1997), (Pizzioli et al., 1998).

Crystal Structure and Molecular Interaction Studies

Another critical area of research involving this compound is in the study of crystal structures and molecular interactions. For example, the analysis of 2-amino-4,6-dimethylpyridinium benzoate has contributed to understanding the hydrogen bonding and π-π interactions in molecular crystals, which are fundamental for designing more efficient molecular assemblies and materials (Asaruddin et al., 2010).

Spectroscopic Characterization and Computational Studies

This compound also plays a vital role in spectroscopic characterization and computational studies. These studies, including FT-IR, FT-Raman, NMR, and UV-Vis spectral analyses, alongside quantum chemical and drug likeness parameter evaluations, have significant implications for understanding molecular properties and interactions at a deeper level. Such research aids in identifying specific reactive sites and drug-likeness properties of molecules, which is crucial for drug discovery and development (Hiremath et al., 2019).

Radical Scavenging and Antioxidant Properties

Research has also been conducted on the radical scavenging and antioxidant properties of derivatives of this compound. These studies are integral to discovering new antioxidants that can neutralize free radicals, thereby contributing to the prevention of diseases caused by oxidative stress. Evaluations of these compounds' antioxidant properties through assays such as DPPH radical scavenging and ferrous ion chelating activities provide insights into their potential therapeutic applications (Then et al., 2017).

Mechanism of Action

Target of Action

Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a benzofuran derivative . Benzofuran derivatives have been found to be suitable structures for a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

The unique structural features of this compound and its wide array of biological activities make it a privileged structure in the field of drug discovery . It interacts with its targets through various mechanisms, including inhibition of pro-inflammatory cytokines .

Biochemical Pathways

This compound affects various biochemical pathways. For instance, it can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

The result of the action of this compound is the modulation of various biological activities. These include antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Properties

IUPAC Name |

methyl 2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12-8-9-15-14(11-25-19(15)13(12)2)10-18(22)21-17-7-5-4-6-16(17)20(23)24-3/h4-9,11H,10H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLORNDRIUWWBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

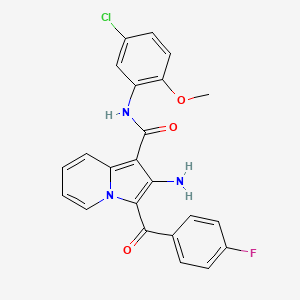

![N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide](/img/structure/B2460113.png)

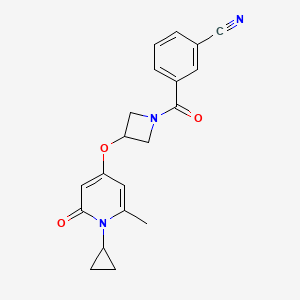

![3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2460117.png)

![7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B2460120.png)

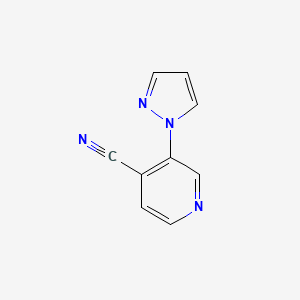

![2-Methyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2460122.png)

![3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460123.png)

![N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2460129.png)

![7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2460130.png)

![2-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2460132.png)

![5-[(1-Naphthylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2460134.png)